8-N-(2-Ethylmorpholinyl)-8-azabicyclo(3.2.1)octane-3-propionanilide
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Overview
Description
8-N-(2-Ethylmorpholinyl)-8-azabicyclo(3.2.1)octane-3-propionanilide is a complex organic compound that belongs to the class of azabicyclo compounds. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-N-(2-Ethylmorpholinyl)-8-azabicyclo(3.2.1)octane-3-propionanilide typically involves multi-step organic reactions. The process may start with the preparation of the azabicyclo core structure, followed by the introduction of the 2-ethylmorpholinyl group and the propionanilide moiety. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
8-N-(2-Ethylmorpholinyl)-8-azabicyclo(3.2.1)octane-3-propionanilide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
8-N-(2-Ethylmorpholinyl)-8-azabicyclo(3.2.1)octane-3-propionanilide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-N-(2-Ethylmorpholinyl)-8-azabicyclo(3.2.1)octane-3-propionanilide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo(3.2.1)octane derivatives: These compounds share the azabicyclo core structure and may have similar biological activities.
Morpholine derivatives: Compounds containing the morpholine ring, which may exhibit similar chemical reactivity and applications.
Uniqueness
8-N-(2-Ethylmorpholinyl)-8-azabicyclo(3.2.1)octane-3-propionanilide is unique due to the combination of its azabicyclo core and the 2-ethylmorpholinyl group. This unique structure may confer specific properties, such as enhanced binding affinity to certain biological targets or improved pharmacokinetic profiles.
Properties
IUPAC Name |
N-[8-(2-morpholin-4-ylethyl)-8-azabicyclo[3.2.1]octan-3-yl]-N-phenylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O2/c1-2-22(26)25(18-6-4-3-5-7-18)21-16-19-8-9-20(17-21)24(19)11-10-23-12-14-27-15-13-23/h3-7,19-21H,2,8-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSZVWQBJSLLKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1CC2CCC(C1)N2CCN3CCOCC3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10912089 |
Source
|
Record name | N-{8-[2-(Morpholin-4-yl)ethyl]-8-azabicyclo[3.2.1]octan-3-yl}-N-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10912089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111261-86-0 |
Source
|
Record name | 8-N-(2-Ethylmorpholinyl)-8-azabicyclo(3.2.1)octane-3-propionanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111261860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{8-[2-(Morpholin-4-yl)ethyl]-8-azabicyclo[3.2.1]octan-3-yl}-N-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10912089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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